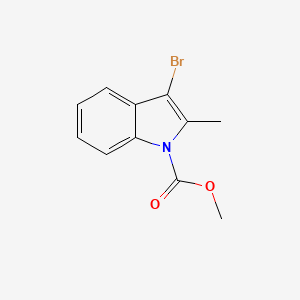
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 3rd position, a methyl group at the 2nd position, and a carboxylate ester group at the 1st position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-methyl-1H-indole-1-carboxylate typically involves the bromination of 2-methyl-1H-indole-1-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The use of palladium-catalyzed intramolecular oxidative coupling is another method that can be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding indole derivatives or reduced to remove the bromine atom.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced indole derivatives with modified electronic properties.
Scientific Research Applications
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis and material science.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole moiety. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of various molecular targets, including receptors, enzymes, and ion channels, leading to the compound’s biological effects .
Comparison with Similar Compounds
Methyl 5-bromo-1H-indole-3-carboxylate: Another brominated indole derivative with similar synthetic and biological properties.
Methyl 3-bromo-1H-indole-2-carboxylate: A compound with a bromine atom at the 3rd position and a carboxylate ester group at the 2nd position.
Uniqueness: Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
CAS No. |
143952-55-0 |
|---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 3-bromo-2-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-7-10(12)8-5-3-4-6-9(8)13(7)11(14)15-2/h3-6H,1-2H3 |
InChI Key |
DZOIEVLOQDAGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















